molecular formula C9H8F3NO2 B1308324 Methyl 3-amino-5-(trifluoromethyl)benzoate CAS No. 22235-25-2

Methyl 3-amino-5-(trifluoromethyl)benzoate

Cat. No.: B1308324
CAS No.: 22235-25-2
M. Wt: 219.16 g/mol
InChI Key: UOVPHHSFTNRQHJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(trifluoromethyl)benzoate, also known as Methyl 5-amino-3-(trifluoromethyl)benzoate, is a synthetic compound with a variety of uses in the scientific research community. It is a colorless, water-soluble solid that is slightly soluble in alcohols, ethers, and other organic solvents. This compound has a range of applications, including as a reagent for synthesis and as a catalyst in the laboratory. It is also used as a biochemical and physiological research tool, as it has been found to have several biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Labeled Compounds : Taylor et al. (1996) described the synthesis of labeled methyl benzoates for use in radiopharmaceuticals, highlighting the utility of these compounds in tracing and imaging applications in medical research (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

  • Compound Synthesis for Pharmaceutical Use : In the synthesis of Nilotinib, an antitumor agent, Wang Cong-zhan (2009) utilized compounds related to Methyl 3-amino-5-(trifluoromethyl)benzoate, indicating its role in the development of pharmaceutical products (Wang Cong-zhan, 2009).

  • Hydrolysis and Saponification : Alemán, Boix, & Poliakoff (1999) studied the hydrolysis and saponification of methyl benzoates, showing the compound's reactivity and utility in chemical synthesis (Alemán, Boix, & Poliakoff, 1999).

Biological and Pharmaceutical Applications

  • Acaricide Properties : Kimura & Hourai (2005) explored the use of a compound structurally related to this compound, named amidoflumet, as a novel acaricide, suggesting potential applications in pest control (Kimura & Hourai, 2005).

  • Development of PET Radiotracers : Gao, Wang, & Zheng (2018) synthesized carbon-11-labeled CK1 inhibitors, which included compounds similar to this compound, for potential use in PET imaging for Alzheimer's disease (Gao, Wang, & Zheng, 2018).

  • Treatment for Schizophrenia : Lane et al. (2013) investigated sodium benzoate, a compound related to this compound, as an add-on treatment for schizophrenia, showing its potential therapeutic applications (Lane et al., 2013).

Safety and Hazards

“Methyl 3-amino-5-(trifluoromethyl)benzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with protective gloves, clothing, and eye/face protection. Avoid breathing its dust, fume, gas, mist, vapors, or spray .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts in these reactions.

Mode of Action

Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be hypothesized that it may participate in the formation of carbon-carbon bonds through a palladium-catalyzed process.

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it may play a role in the synthesis of complex organic molecules.

Pharmacokinetics

Some pharmacokinetic properties can be inferred from its physicochemical properties . It has a high gastrointestinal absorption and is BBB permeant .

Result of Action

Its potential role in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the formation of carbon-carbon bonds, thereby facilitating the synthesis of complex organic molecules.

Biochemical Analysis

Biochemical Properties

Methyl 3-amino-5-(trifluoromethyl)benzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context .

Additionally, this compound can form hydrogen bonds with proteins, affecting their tertiary and quaternary structures. This can lead to changes in protein conformation and, consequently, their biological activity. The trifluoromethyl group in the compound enhances its lipophilicity, facilitating its interaction with hydrophobic regions of proteins and enzymes .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis .

Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in the expression levels of specific genes, ultimately impacting cellular functions such as growth, differentiation, and response to external stimuli . The compound’s influence on cellular metabolism is also notable, as it can alter the activity of metabolic enzymes, leading to changes in metabolic flux and the production of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction .

For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to factors such as stability, degradation, and long-term impact on cellular function. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions .

Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal metabolic processes .

Threshold effects have been observed in animal studies, where specific dosage levels result in significant changes in biological activity. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety in biomedical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and utilization. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation .

Enzymes such as cytochrome P450 oxidases play a key role in the metabolism of this compound, converting it into more hydrophilic metabolites that can be readily excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs and biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties, such as lipophilicity and molecular size. The compound can be transported across cell membranes through passive diffusion or facilitated by specific transporters .

Once inside the cells, this compound can interact with binding proteins that influence its localization and accumulation in specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum .

These localization patterns can affect the compound’s activity and function, as different cellular compartments provide distinct microenvironments and interactomes . Studying the subcellular localization of this compound is essential for understanding its precise mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

methyl 3-amino-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)5-2-6(9(10,11)12)4-7(13)3-5/h2-4H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVPHHSFTNRQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398622
Record name methyl 3-amino-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22235-25-2
Record name methyl 3-amino-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-amino-5-(trifluoromethyl)benzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Tin (II) chloride (60 g) was added to a solution of methyl 3-nitro-5-(trifluoromethyl)benzoate (25 g, 100 mmol) in ethanol (600 ml) and the mixture was heated to 60° C. for 2 hours. The mixture was cooled and concentrated under reduced pressure to approximately one third volume. The mixture was added slowly to saturated aqueous sodium hydrogen carbonate (1000 ml) and the resulting mixture was filtered through celite. The filter cake was washed with ethyl acetate (500 ml). The organic layer was dried (MgSO4) and the solvent was evaporated under reduced pressure to give methyl 3-amino-5-(trifluoromethyl)benzoate as an orange solid (12.4 g), 1H NMR (360 MHz,CDCl3) δ 3.95 (3H, s), 7.08 (1H, br s), 7.51 (1H, s), and 7.66 (1H, s).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl 3-nitro-5-(trifluoromethyl)benzoate (9.0 g, 36.1 mmol) in methanol (30 mL) was flushed with nitrogen, and treated with palladium (10% on charcoal, 0.90 g). The flask was flushed with hydrogen and allowed to stir under an atmosphere of hydrogen overnight. The reaction was flushed with nitrogen, filtered through celite, and concentrated. Flash chromatography on silica gel (30% ethyl acetate/hexanes) afforded 6.8 g (86%). 1H-NMR (CDCl3, 500 MHz) δ 7.64 (s, H), 7.49 (s, 1H), 7.05 (s, 1H), 3.91 (s, 3H). Mass spec.: 220.05 (MH)+.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of methyl 3-nitro-5-(trifluoromethyl)benzoate (Reference Example 27, 24.6 g, 98.9 mmol) in ethanol (1500 mL) was sparged in a Parr bottle with nitrogen for 10 min. After this time, 10 wt % Pd/C (5.0 g, 5.0 mmol) was added and the reaction mixture was subjected to 40 psi of hydrogen on Parr shaker at room temperature for 1 h. After this time, the reaction mixture was filtered through a pad of celite and concentrated under reduced pressure to provide Methyl 3-amino-5-(trifluoromethyl)benzoate (20.6 g, 95%) as a light purple oil.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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